1-Benzylpiperidine-4-carbonitrile

Donepezil synthesis Nitrile dehydration Pharmaceutical intermediate

1-Benzylpiperidine-4-carbonitrile (CAS 62718-31-4) is a piperidine derivative featuring an N-benzyl substituent and a cyano group at the 4-position, with molecular formula C₁₃H₁₆N₂ and molecular weight 200.28 g/mol. It typically presents as a colorless to light yellow solid-liquid mixture with a predicted boiling point of 330.3±35.0 °C at 760 mmHg and a density of 1.06 g/cm³.

Molecular Formula C13H16N2
Molecular Weight 200.285
CAS No. 62718-31-4
Cat. No. B2688994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidine-4-carbonitrile
CAS62718-31-4
Molecular FormulaC13H16N2
Molecular Weight200.285
Structural Identifiers
SMILESC1CN(CCC1C#N)CC2=CC=CC=C2
InChIInChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2
InChIKeyCKJUFUGVCGDYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidine-4-carbonitrile (CAS 62718-31-4): A Strategic Piperidine Intermediate for CNS-Targeted Synthesis and Donepezil Production


1-Benzylpiperidine-4-carbonitrile (CAS 62718-31-4) is a piperidine derivative featuring an N-benzyl substituent and a cyano group at the 4-position, with molecular formula C₁₃H₁₆N₂ and molecular weight 200.28 g/mol . It typically presents as a colorless to light yellow solid-liquid mixture with a predicted boiling point of 330.3±35.0 °C at 760 mmHg and a density of 1.06 g/cm³ . The compound is a well-established pharmaceutical intermediate, synthesized via N-alkylation of 4-piperidinecarbonitrile with benzyl halides or via dehydration of 1-benzylpiperidine-4-carboxamide . Its significance derives from its role as a key building block in the synthesis of Donepezil hydrochloride—a frontline acetylcholinesterase inhibitor for Alzheimer's disease—as well as fentanyl analogs, CNS agents, and porphyrin-conjugated therapeutics for photodynamic cancer therapy .

Why 1-Benzylpiperidine-4-carbonitrile Cannot Be Replaced by 1-Benzyl-4-piperidone or 1-Benzylpiperidine-4-carboxamide in Critical Synthetic Routes


Although several 1-benzylpiperidine derivatives share the same N-benzylpiperidine scaffold, the functional group at the 4-position fundamentally dictates the available downstream synthetic transformations, reaction selectivity, and physicochemical properties. 1-Benzyl-4-piperidone (CAS 3612-20-2) provides a ketone handle suited for reductive amination and nucleophilic addition but cannot undergo the controlled, partial reduction to an aldehyde that the nitrile enables via DIBAL-H—a transformation that is the cornerstone of the patented Donepezil intermediate route . 1-Benzylpiperidine-4-carboxamide (CAS 62992-68-1) is significantly more polar (LogP ≈ 0.73–1.38) than the nitrile (LogP ≈ 2.36), which alters both extraction behavior during workup and the lipophilicity profile of downstream products intended for CNS penetration . 1-Benzylpiperidine (CAS 2905-56-8), lacking a C4 functional group entirely, offers no synthetic diversification point. These functional-group-dependent differences in reactivity, physical properties, and patent-protected synthetic utility mean that procurement decisions cannot rely on nominal scaffold similarity alone .

Quantitative Differentiation Evidence for 1-Benzylpiperidine-4-carbonitrile vs. Closest Analogs


Dehydration Step Yield: 94.0% Conversion of Carboxamide to Nitrile in the Patented Donepezil Intermediate Route

In the patented synthetic route to N-benzyl-4-piperidinecarboxaldehyde—the key penultimate intermediate for Donepezil hydrochloride—1-benzylpiperidine-4-carbonitrile is generated via SOCl₂-mediated dehydration of N-benzyl-4-piperidinecarboxamide with an isolated yield of 94.0% . The patent explicitly states that prior art methods for synthesizing N-benzyl-4-piperidinecarboxaldehyde suffer from 'relatively expensive starting materials, using dangerous and highly toxic reagents, harsh reaction conditions, and relatively low yields' . The subsequent DIBAL-H reduction of this nitrile to the target aldehyde proceeds with 97.5% yield at 0 °C, requiring no column chromatography . This two-step sequence (carboxamide → nitrile → aldehyde) is not accessible from the ketone analog 1-benzyl-4-piperidone, which lacks the oxidation state required for a controlled reduction to the aldehyde without over-reduction to the alcohol.

Donepezil synthesis Nitrile dehydration Pharmaceutical intermediate Alzheimer's disease

Computed LogP of 2.36: Intermediate Lipophilicity Between the Carboxamide and the Unsubstituted Benzylpiperidine

The computed LogP of 1-benzylpiperidine-4-carbonitrile is 2.36 , placing it at an intermediate lipophilicity between the more polar 1-benzylpiperidine-4-carboxamide (LogP ≈ 0.73–1.38) and the more lipophilic 1-benzylpiperidine (LogP ≈ 2.61) . 1-Benzyl-4-piperidone shows a LogP of approximately 1.51–1.79 depending on the source and measurement conditions . This 0.6–0.8 log unit increase in lipophilicity relative to the ketone, combined with a polar surface area (PSA) of 27.03 Ų , positions the nitrile favorably within the optimal CNS drug property space (typically LogP 2–4, PSA < 60–70 Ų), while the carboxamide analog falls substantially below this lipophilicity window.

Lipophilicity LogP CNS drug design Blood-brain barrier penetration Physicochemical profiling

Strecker-Type Condensation to 4-Anilino-1-benzylpiperidine-4-carbonitrile: Exclusive Reactivity of the Nitrile Carbon in Generating 4,4-Disubstituted Derivatives

1-Benzylpiperidine-4-carbonitrile undergoes a Strecker-type condensation with aniline and potassium cyanide to yield 4-anilino-1-benzylpiperidine-4-carbonitrile, a critical precursor for porphyrin-fentanyl conjugates developed for photodynamic therapy (PDT) and boron neutron capture therapy (BNCT) of brain tumors . An optimized protocol using N-benzyl-4-piperidone, aniline, and KCN in dichloromethane with acetic acid at 50 °C for 24 hours achieves yields of 89.5–90% . This transformation exploits the unique ability of the cyano group to act as both an electron-withdrawing activator of the adjacent carbonyl (in the ketone starting material) and as a stable 4-substituent in the product. In contrast, 1-benzylpiperidine (no C4 functional group) cannot participate in this reaction, and 1-benzylpiperidine-4-carboxamide would undergo competing hydrolysis or condensation pathways under these conditions, failing to yield the desired 4,4-disubstituted product .

Strecker reaction 4,4-Disubstituted piperidine Porphyrin-fentanyl conjugates Photodynamic therapy Medicinal chemistry

Orthogonal Reactivity of the Cyano Group vs. the Ketone in 1-Benzyl-4-piperidone: Controlled Reduction, Hydrolysis, and Nucleophilic Addition at a Single Carbon Center

The cyano group at the 4-position of 1-benzylpiperidine-4-carbonitrile enables three distinct, high-yielding synthetic transformations that are not simultaneously accessible from any single analog : (i) controlled partial reduction to the aldehyde with DIBAL-H (97.5% yield, CN111484444A), which is not feasible from the ketone (would reduce to alcohol) or carboxamide (requires stronger conditions, risks over-reduction); (ii) full reduction to the primary amine with LiAlH₄ or catalytic hydrogenation, producing 4-aminomethyl-1-benzylpiperidine—a transformation that the ketone cannot achieve without prior reductive amination; (iii) hydrolysis to the carboxylic acid, which from the nitrile proceeds via the amide under either acidic or basic conditions, whereas the ketone requires oxidative cleavage. This functional group orthogonality means that a single procurement of the nitrile supports three divergent synthetic vectors, compared to the ketone or amide which each enable only a subset of these transformations.

Functional group interconversion Nitrile reduction Nitrile hydrolysis Synthetic versatility Chemical procurement

Physical Form and Storage Stability: Liquid at Room Temperature vs. Solid Carboxamide and Ketone Analogs, Enabling Direct Use in Automated Synthesis Platforms

1-Benzylpiperidine-4-carbonitrile is reported as a clear liquid or colorless to light yellow solid-liquid mixture at ambient temperature , with a boiling point of 330.3±35.0 °C (predicted) and a flash point of 139.6±15.2 °C . In contrast, 1-benzylpiperidine-4-carboxamide is a crystalline solid with a melting point of 161–163 °C , and 1-benzyl-4-piperidone is a liquid with a boiling point of ~134 °C at reduced pressure (0.93 kPa) . The liquid physical state of the nitrile at room temperature—combined with a recommended storage temperature of 2–8 °C —facilitates direct dispensing via automated liquid handlers and syringe pumps in parallel synthesis workflows, whereas the solid carboxamide requires weighing or dissolution steps before each use. The nitrile's higher boiling point relative to the ketone also reduces evaporative losses during rotary evaporation and solvent exchange operations common in medicinal chemistry workflows.

Physical form Automated synthesis Liquid handling Storage stability Procurement logistics

Priority Procurement Scenarios for 1-Benzylpiperidine-4-carbonitrile Based on Quantitative Differentiation Evidence


Donepezil Hydrochloride Intermediate Manufacturing: N-Benzyl-4-piperidinecarboxaldehyde Synthesis

The patent CN111484444A explicitly identifies 1-benzylpiperidine-4-carbonitrile as the direct precursor to N-benzyl-4-piperidinecarboxaldehyde—the penultimate intermediate for Donepezil hydrochloride, a frontline Alzheimer's drug . The nitrile-to-aldehyde reduction proceeds with 97.5% yield at 0 °C without requiring column chromatography, addressing the patent's stated goal of overcoming prior art deficiencies in yield, safety, and scalability. Procurement of this specific nitrile (rather than the ketone or carboxamide analogs) is mandatory for any manufacturer or CRO seeking to implement or scale this patent-protected route, as no analog can deliver the aldehyde via an equivalent controlled reduction.

Porphyrin-Fentanyl Conjugate Synthesis for CNS Tumor Photodynamic Therapy (PDT) and Boron Neutron Capture Therapy (BNCT)

The Strecker-type condensation of 1-benzylpiperidine-4-carbonitrile (or its ketone precursor) with aniline and KCN yields 4-anilino-1-benzylpiperidine-4-carbonitrile in 89.5–90% optimized yield . This 4,4-disubstituted piperidine is the critical scaffold for constructing porphyrin-fentanyl conjugates being investigated for targeted PDT and BNCT of brain tumors . The stability and isolability of the nitrile product, combined with its ability to undergo sequential hydrolysis (nitrile → amide → carboxylic acid), make it the preferred procurement choice for academic and industrial groups advancing this therapeutic modality.

CNS-Targeted Medicinal Chemistry Library Synthesis Requiring Balanced Lipophilicity and Multiple Derivatization Vectors

With a computed LogP of 2.36 and PSA of 27.03 Ų, 1-benzylpiperidine-4-carbonitrile resides within the optimal property space for CNS drug candidates . The cyano group simultaneously provides three orthogonal derivatization pathways—reduction to primary amine, controlled reduction to aldehyde, and hydrolysis to carboxylic acid—from a single starting material . This versatility, combined with the intermediate lipophilicity that is 1.0–1.6 LogP units above the carboxamide and 0.6–0.8 units above the ketone , makes the nitrile the inventory-efficient choice for medicinal chemistry groups synthesizing focused libraries targeting GPCRs, ion channels, or neurotransmitter transporters in the CNS.

Automated High-Throughput Parallel Synthesis Campaigns Requiring Liquid-Phase Dispensing

The liquid physical form of 1-benzylpiperidine-4-carbonitrile at ambient temperature, combined with its high boiling point (330.3 °C predicted vs. ~134 °C for the ketone analog at reduced pressure) , enables direct use in automated liquid handlers and syringe-pump-based parallel synthesis platforms without the pre-dissolution or weighing steps required for solid analogs such as 1-benzylpiperidine-4-carboxamide (mp 161–163 °C) . This physical-form advantage translates to reduced cycle times and improved reproducibility in plate-based medicinal chemistry workflows, particularly in industrial settings where throughput and operational consistency are procurement-critical parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylpiperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.